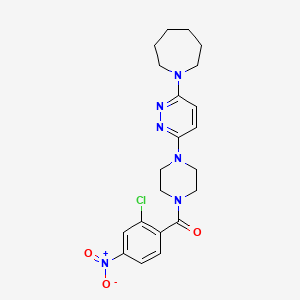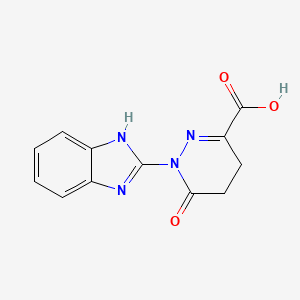
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol" often involves complex reactions including nucleophilic substitution, condensation, and cyclization steps. For instance, microwave-assisted synthesis has been applied to create related structures, highlighting efficient pathways to obtain these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of bonding patterns and geometrical arrangements. Studies have shown that these compounds can form hydrogen-bonded ribbons and sheets, indicating significant intermolecular interactions that influence their molecular packing and structural stability (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Chemical reactions involving "this compound" derivatives are diverse, including hydrolysis, piperidinolysis, and reactions with various reagents leading to a range of products. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Brown & Waring, 1974).
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
The molecule exhibits significant molecular-electronic structure polarization, leading to the formation of complex supramolecular structures. Such structures are formed through a combination of hydrogen bonds and aromatic π-π stackings, emphasizing the molecule's potential in the study of nucleic acid structures and their functions (Cheng et al., 2011).
Molecular Tautomerism and Hydrogen Bonding
The molecule is part of pyrimidine compounds that show molecular tautomerism. The crystallization of these compounds can reveal various tautomeric forms, which are linked through intricate hydrogen bonding networks. This highlights the molecule's role in understanding the targeted drug action of pharmaceuticals, as these processes heavily rely on molecular recognition involving hydrogen bonding (Rajam et al., 2017).
Chemical Reactivity and Synthesis
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol is involved in various synthetic reactions, demonstrating its reactivity with different electron-rich dipolarophiles. These reactions are crucial for synthesizing novel compounds, underlining the molecule's significance in organic chemistry and synthesis (Celebi et al., 2010).
Antibacterial Activity
The molecule and its derivatives have been explored for their antibacterial activities. Studies on the synthesis of related compounds have shown that they exhibit antibacterial properties against various bacterial strains, indicating its potential in developing new antimicrobial agents (Merugu et al., 2010).
Complex Formation and Stability
It forms stable complexes with phenols due to a system of intermolecular hydrogen bonds. The stability of these complexes even at high temperatures suggests potential applications in material science and molecular engineering (Erkin et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYQYQJWFJZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)




![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)
![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)
